molecular formula C8H9BrN2O4S B12780977 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- CAS No. 145986-15-8

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-

Cat. No.: B12780977
CAS No.: 145986-15-8
M. Wt: 309.14 g/mol
InChI Key: GMHAMEKOPZZEBD-NTSWFWBYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinedione core, a bromine atom, and an oxathiolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- typically involves multiple steps:

    Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Oxathiolane Ring Formation: The oxathiolane ring can be synthesized through the reaction of a thiol with an epoxide or a halohydrin under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: De-brominated compounds.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
  • 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-

Comparison

  • Bromine vs. Chlorine/Fluorine : The presence of a bromine atom may confer different reactivity and biological activity compared to chlorine or fluorine.
  • Oxathiolane Ring : The oxathiolane ring is a common feature, but variations in substituents can lead to differences in chemical properties and applications.

Properties

CAS No.

145986-15-8

Molecular Formula

C8H9BrN2O4S

Molecular Weight

309.14 g/mol

IUPAC Name

5-bromo-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1

InChI Key

GMHAMEKOPZZEBD-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)Br

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br

Origin of Product

United States

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